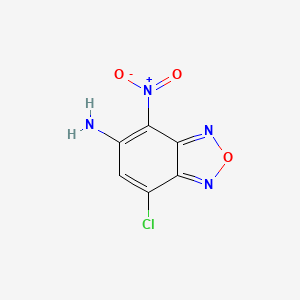

7-Chlor-4-nitro-2,1,3-benzoxadiazol-5-amin

Übersicht

Beschreibung

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This compound is of significant interest in various fields of scientific research due to its versatile applications and reactivity.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

NBD-Cl is widely utilized as a fluorescent probe in microscopy and imaging techniques. Its strong fluorescence makes it suitable for biological imaging applications, enabling researchers to visualize cellular processes in real-time. The compound can be conjugated with biomolecules, enhancing its utility in tracking biological interactions.

Detection of Amines and Amino Acids

One of the prominent applications of NBD-Cl is in the derivatization of amines and amino acids for high-performance liquid chromatography (HPLC). The compound reacts with amines to form fluorescent derivatives, significantly improving detection limits. Studies have shown that NBD-Cl can effectively label various amino acids, allowing for their quantification in complex mixtures .

Antimicrobial Activity

Preliminary studies indicate that NBD-Cl exhibits antibacterial and antifungal activities . Research has demonstrated its potential as an antimicrobial agent against several pathogens, making it a candidate for further pharmacological exploration .

Inhibition of Glutathione S-transferases (GSTs)

NBD derivatives, including NBD-Cl, have been identified as potent inhibitors of glutathione S-transferases (GSTs), which are involved in detoxification processes within cells. This inhibition is particularly relevant in cancer research, as GSTs are often overexpressed in tumor cells, providing protection against apoptosis . The compound's ability to inhibit GSTs opens avenues for developing anticancer therapies.

Case Study 1: Fluorescent Labeling for Amino Acids

A study demonstrated the effectiveness of NBD-Cl in labeling amino acids for HPLC analysis. The reaction conditions were optimized to achieve high sensitivity and specificity, allowing for the detection of amino acids at concentrations as low as 5 μg/mL .

| Amino Acid | Detection Limit (μg/mL) | Reaction Time (min) |

|---|---|---|

| Glutamate | 5 | 5 |

| GABA | 10 | 5 |

| Glycine | 15 | 5 |

Case Study 2: Anticancer Activity

Research on NBD derivatives has shown promising results in inhibiting cancer cell proliferation by targeting GSTs. For instance, one derivative was found to induce apoptosis in various cancer cell lines at low concentrations (sub-micromolar levels), suggesting potential therapeutic applications .

Summary of Applications

The diverse applications of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine highlight its significance in scientific research:

- Fluorescent Probes : Used extensively in biological imaging.

- Amino Acid Detection : Enhances HPLC sensitivity through derivatization.

- Antimicrobial Agent : Exhibits activity against various pathogens.

- GST Inhibition : Potential role in cancer therapy through enzyme inhibition.

Wirkmechanismus

Target of Action

The primary targets of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine are amino-functionalized carbon dots (CDs) . These CDs are involved in the nucleophilic substitution reaction with the compound .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution reaction . This reaction involves the compound and the –NH2 groups on the amino-functionalized carbon dots (CDs), producing a novel carbon dot-based hybrid .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the fluorescence emission pathway . The compound gives rise to new photoluminescence, which is significantly quenched by p-phenylenediamine (PPD) via static quenching .

Result of Action

The result of the compound’s action is the production of a novel carbon dot-based hybrid . This hybrid exhibits characteristic fluorescence emission, providing a novel sensing approach for fluorometric detection .

Action Environment

The action of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine can be influenced by various environmental factors. For instance, the presence of p-phenylenediamine (PPD) in the environment can significantly quench the photoluminescence of the compound .

Biochemische Analyse

Biochemical Properties

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine plays a significant role in biochemical reactions, particularly as a fluorescent reagent. It interacts with free sulfhydryls and N-terminals within proteins, making it a valuable tool for labeling and detecting these biomolecules . The compound’s interaction with proteins involves the formation of covalent bonds, which enhances its stability and fluorescence properties. Additionally, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is used as a trapping agent for cysteine sulfenic acid, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Furthermore, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine can induce changes in gene expression patterns, leading to alterations in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group allows it to participate in nucleophilic substitution reactions, forming stable adducts with target molecules . This binding mechanism is crucial for its role as a fluorescent probe, as it enhances the compound’s fluorescence intensity and specificity. Additionally, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under ambient conditions, with minimal degradation observed over extended periods . Exposure to extreme pH or temperature conditions can lead to its degradation, affecting its fluorescence properties and overall efficacy . Long-term effects on cellular function have also been documented, with prolonged exposure to 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine resulting in cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used effectively for biochemical labeling and detection . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular function .

Transport and Distribution

The transport and distribution of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . This distribution pattern is essential for its effectiveness as a fluorescent probe, as it determines the sites of interaction and detection within the cell .

Subcellular Localization

The subcellular localization of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a key factor in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules and facilitates its role in biochemical labeling and detection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 7-chloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 7-chloro-4-nitro-2,1,3-benzoxadiazole, which is then subjected to amination to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and amination steps are carefully monitored to maintain the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as the nitro and chloro groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

7-Chloro-2,1,3-benzoxadiazol-4-amine: Similar in structure but lacks the nitro group, affecting its reactivity and applications.

7-Chloro-N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine: A methylated derivative with different reactivity and applications.

Uniqueness

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .

Biologische Aktivität

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine (NBD-Cl) is a chemical compound that has garnered attention for its notable biological activities and applications in various scientific fields. This compound is particularly recognized for its fluorescent properties, which make it a valuable tool in biochemical research and analytical chemistry.

Chemical Structure and Properties

The compound's structure includes a benzoxadiazole core with a chlorine atom and a nitro group attached, contributing to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 202.56 g/mol.

NBD-Cl plays a significant role in biochemical reactions, particularly as a fluorescent reagent. It interacts with free sulfhydryls and N-terminal residues in proteins, making it an effective tool for labeling and detecting biomolecules. Its ability to alter cell signaling pathways and gene expression has been documented, suggesting its potential for modulating cellular metabolism and oxidative stress responses.

Biological Activity Overview

The biological activities of NBD-Cl can be categorized into several key areas:

- Fluorescent Probes : NBD-Cl is widely used as a fluorescent probe in biological imaging due to its strong fluorescence properties. This application is critical in visualizing cellular components and processes.

- Antibacterial and Antifungal Properties : Preliminary studies have indicated that NBD-Cl exhibits antibacterial and antifungal activities, positioning it as a candidate for further pharmacological exploration.

- Interaction with Biological Macromolecules : The compound's interactions with various biological targets have been investigated. For instance, it has shown the ability to bind to enzymes or receptors, modulating their activity and leading to diverse biological effects .

Case Studies

- Fluorescent Tagging of Amines : A study demonstrated the use of NBD-Cl for tagging amines in analytical chemistry. The compound was utilized to derivatize amines for high-performance liquid chromatography (HPLC), enhancing detection sensitivity .

- Cellular Effects on Enzyme Activity : Research indicated that NBD-Cl influences the activity of enzymes involved in oxidative stress responses. This modulation can impact cellular redox states, which are crucial for maintaining cellular health.

- Nucleophilic Substitution Reactions : NBD-Cl participates in nucleophilic substitution reactions, forming stable adducts with target molecules. These reactions are essential for synthesizing analogs with modified properties for specific applications .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWTWPQGWLSURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370668 | |

| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227199-11-3 | |

| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.